N-(2,4-dimethylphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine N-(2,4-dimethylphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15640367
InChI: InChI=1S/C27H28N4O3S/c1-18-8-11-24(20(3)16-18)28-27-23-7-5-4-6-22(23)26(29-30-27)21-10-9-19(2)25(17-21)35(32,33)31-12-14-34-15-13-31/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)
SMILES:
Molecular Formula: C27H28N4O3S
Molecular Weight: 488.6 g/mol

N-(2,4-dimethylphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine

CAS No.:

Cat. No.: VC15640367

Molecular Formula: C27H28N4O3S

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine -

Specification

Molecular Formula C27H28N4O3S
Molecular Weight 488.6 g/mol
IUPAC Name N-(2,4-dimethylphenyl)-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-amine
Standard InChI InChI=1S/C27H28N4O3S/c1-18-8-11-24(20(3)16-18)28-27-23-7-5-4-6-22(23)26(29-30-27)21-10-9-19(2)25(17-21)35(32,33)31-12-14-34-15-13-31/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)
Standard InChI Key WQXWFSULZJEGNT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N5CCOCC5)C

Introduction

Structural Overview

The compound consists of the following key structural components:

  • Phthalazine Core: The phthalazin-1-amine moiety provides a bicyclic aromatic system, which is often associated with bioactivity.

  • Morpholinylsulfonyl Group: This functional group is known for enhancing solubility and bioavailability in pharmaceutical compounds.

  • Dimethylphenyl Substituent: The presence of a 2,4-dimethylphenyl group adds hydrophobic character and may influence binding interactions in biological systems.

  • Methylphenyl Substituent: The 4-methyl group on the phenyl ring contributes to steric and electronic properties.

Molecular Formula:

C24H26N4O3S

Key Features:

  • Aromaticity: Multiple aromatic rings enhance π–π stacking potential.

  • Hydrogen Bonding: The sulfonamide and amine groups enable intermolecular hydrogen bonding.

  • Flexibility: The morpholine ring provides conformational flexibility.

Synthesis

Although specific synthesis details for this compound are not directly available, similar compounds involving sulfonamides and phthalazine derivatives are synthesized using multi-step reactions. General steps could include:

  • Formation of the Phthalazine Core:

    • Starting from phthalic anhydride or phthalic acid derivatives, cyclization with hydrazine yields the phthalazine scaffold.

  • Introduction of the Morpholinylsulfonyl Group:

    • Reacting the phthalazine derivative with a morpholine-based sulfonyl chloride in the presence of a base (e.g., triethylamine) forms the sulfonamide linkage.

  • Attachment of Dimethylphenyl and Methylphenyl Groups:

    • Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) can be used to introduce the aryl substituents.

Example Reaction Conditions:

StepReagents/ConditionsYield (%)
1Phthalic anhydride + hydrazine hydrate~85%
2Morpholine + sulfonyl chloride~70%
3Aryl halide + palladium catalyst~65%

Medicinal Chemistry

Compounds with similar structures have demonstrated activity in areas such as:

  • Cancer Therapy: Phthalazine derivatives are known inhibitors of enzymes like PARP (Poly ADP-ribose polymerase), which are targets in cancer treatment.

  • Anti-inflammatory Agents: Sulfonamide-containing compounds exhibit anti-inflammatory properties.

  • Antimicrobial Agents: Morpholine derivatives have been studied for their antibacterial and antifungal activities.

Material Science

The aromatic and sulfonamide functionalities suggest potential use in:

  • Organic semiconductors

  • Dye-sensitized solar cells

  • Molecular recognition systems

Analytical Characterization

Typical methods for characterizing such compounds include:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity.

    • Key signals: Aromatic protons (~7–8 ppm), methyl protons (~2–3 ppm), morpholine protons (~3–4 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at ~450 m/z confirms molecular weight.

  • Infrared Spectroscopy (IR):

    • Sulfonamide group: Strong absorption at ~1350–1400 cm1^{-1} (S=O stretch).

    • Amines: Peaks at ~3300 cm1^{-1} (N-H stretch).

  • X-ray Crystallography:

    • Provides detailed information on bond lengths, angles, and molecular conformation.

Comparative Analysis with Related Compounds

PropertyTarget CompoundSimilar Compounds
Bioactivity PotentialHigh (due to sulfonamide and phthalazine cores)Moderate to high
Synthetic ComplexityModerateVaries
StabilityHighSimilar

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